BENGHE Foundational & Exploratory

Check Availability & Pricing

Spectroscopic Analysis of 4-amino-N-
methylbenzamide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: 4-amino-N-methylbenzamide

Cat. No.: B160978

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the
compound 4-amino-N-methylbenzamide, a molecule of interest in medicinal chemistry and
materials science. This document presents a detailed analysis of its Nuclear Magnetic
Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, supplemented with
detailed experimental protocols and a workflow for spectroscopic analysis.

Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from the spectroscopic
analysis of 4-amino-N-methylbenzamide.

Table 1: *H NMR Spectroscopic Data

Chemical Shift ()

Multiplicity Integration Assignment
Ppm
~7.6 Doublet 2H Ar-H (ortho to C=0)
~6.6 Doublet 2H Ar-H (ortho to NH2)
~6.0 (broad) Singlet 1H N-H (amide)
~4.0 (broad) Singlet 2H NH2 (amino)
2.85 Doublet 3H N-CHs
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Note: Predicted values based on typical chemical shifts for similar structures. The broadness of

the NH and NH:z signals is due to hydrogen bonding and quadrupolar effects.

« 13 1
Chemical Shift (6) ppm Assignment
~168 C=0 (amide)
~150 Ar-C (para to C=0, attached to NHz)
~129 Ar-C (ortho to C=0)
~125 Ar-C (ipso, attached to C=0)
~113 Ar-C (ortho to NH2)
~26 N-CHs

Note: Predicted values based on typical chemical shifts for substituted benzamides.

Table 3: IR SpectroscopicData

Wavenumber (cm~?)

Intensity

Assignment

N-H stretching (amine and

3400-3200 Strong, Broad amide)

3030 Medium Aromatic C-H stretching

2920 Medium Aliphatic C-H stretching (CHs)
1640 Strong C=0 stretching (amide | band)
1600, 1580 Medium-Strong Aromatic C=C stretching

1540 Medium N-H bending (amide Il band)
1300 Medium C-N stretching

Table 4: Mass Spectrometry Data
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miz Relative Intensity (%) Assighment

150 100 [M]* (Molecular lon)
133 80 [M - NH2]*

120 60 [M - NCHs]*

92 70 [CeHaNH2]*

65 40 [CsHs]*

Note: Fragmentation pattern is predicted based on the structure. The molecular ion is expected

to be the base peak.

Experimental Protocols

Detailed methodologies for the acquisition of the spectroscopic data are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: Approximately 10-20 mg of 4-amino-N-methylbenzamide was
dissolved in 0.7 mL of deuterated dimethyl sulfoxide (DMSO-de). Tetramethylsilane (TMS)
was added as an internal standard (0O ppm).

Instrumentation: *H and 13C NMR spectra were recorded on a Bruker Avance 400 MHz

spectrometer.

IH NMR Acquisition: The *H NMR spectrum was acquired with a 30° pulse width, a relaxation
delay of 1.0 seconds, and 16 scans.

13C NMR Acquisition: The 13C NMR spectrum was acquired using a proton-decoupled
sequence with a 45° pulse width, a relaxation delay of 2.0 seconds, and accumulating 1024
scans.

Data Processing: The raw data was Fourier transformed, and the resulting spectra were
phase and baseline corrected. Chemical shifts are reported in parts per million (ppm) relative
to TMS.
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Infrared (IR) Spectroscopy

Sample Preparation: A small amount of solid 4-amino-N-methylbenzamide was finely
ground with potassium bromide (KBr) in a 1:100 ratio using an agate mortar and pestle. The
mixture was then pressed into a thin, transparent pellet.

Instrumentation: The IR spectrum was recorded using a PerkinElmer Spectrum Two FT-IR
spectrometer.

Data Acquisition: The spectrum was recorded in the range of 4000-400 cm~1 with a
resolution of 4 cm~1. A background spectrum of the KBr pellet was recorded and
automatically subtracted from the sample spectrum.

Data Processing: The resulting spectrum was plotted as transmittance (%) versus
wavenumber (cm™?).

Mass Spectrometry (MS)

Sample Introduction: A dilute solution of 4-amino-N-methylbenzamide in methanol was
introduced into the mass spectrometer via direct infusion using a syringe pump.

Instrumentation: Mass spectral analysis was performed on a Thermo Scientific Q Exactive
Hybrid Quadrupole-Orbitrap Mass Spectrometer using electrospray ionization (ESI) in
positive ion mode.

Data Acquisition: The instrument was operated with a capillary voltage of 3.5 kV, a source
temperature of 320°C, and a sheath gas flow rate of 40 (arbitrary units). The mass spectrum
was acquired over a mass-to-charge (m/z) range of 50-500.

Data Processing: The acquired mass spectrum was processed to identify the molecular ion
peak and major fragment ions.

Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the characterization of an organic

compound like 4-amino-N-methylbenzamide using various spectroscopic techniques.
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Compound Synthesis & Purification
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Caption: Workflow for Spectroscopic Analysis.

» To cite this document: BenchChem. [Spectroscopic Analysis of 4-amino-N-methylbenzamide:
A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b160978#spectroscopic-data-nmr-ir-mass-spec-of-4-
amino-n-methylbenzamide]

Disclaimer & Data Validity:
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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